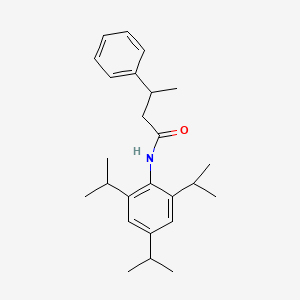![molecular formula C17H25NO B4934947 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine, also known as APM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. APM is a morpholine derivative that contains an adamantyl group and a propynyl group, making it a unique and versatile compound.
作用机制
The mechanism of action of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. In addition, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, this compound has been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine is its unique chemical structure, which allows for a wide range of potential applications. In addition, this compound has been shown to have low toxicity and good bioavailability, making it a promising drug candidate. However, one limitation of this compound is its relatively low yield and purity, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for research on 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine. One potential direction is to investigate its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Another potential direction is to investigate its potential as a treatment for viral infections, such as HIV and hepatitis C. Finally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis and purification methods.
合成方法
The synthesis of 4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine involves the reaction of 3-(1-adamantyl)-2-propyn-1-ol with morpholine in the presence of a catalyst. The reaction proceeds via nucleophilic substitution, and the resulting product is purified through column chromatography. The yield of this compound is typically around 50-60%, and the purity can be confirmed through NMR spectroscopy.
科学研究应用
4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine has shown potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
4-[3-(1-adamantyl)prop-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1(3-18-4-6-19-7-5-18)2-17-11-14-8-15(12-17)10-16(9-14)13-17/h14-16H,3-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLGSMGENJHGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24810842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4934867.png)
![3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4934880.png)

![4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4934888.png)
![3-(4-ethylphenyl)-5-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934889.png)
![N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4934894.png)
![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4934895.png)

![2,2'-[methylenebis(4,1-phenylenethio)]diacetic acid](/img/structure/B4934913.png)
![1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)


![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)
